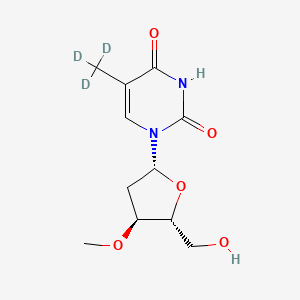
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt is a complex organic compound with the molecular formula C20H23NO13S and a molecular weight of 517.46 g/mol. It is a fungal toxin conjugate, often referred to as Alternariol Sulfate Glucoside. This compound is categorized under carbohydrates, nucleosides, and nucleotides, specifically monosaccharides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves multiple steps, starting with the preparation of alternariol, followed by glucosylation and sulfation reactions. The glucosylation process typically involves the use of glucosyl donors and catalysts under controlled conditions to attach the glucose moiety to alternariol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of sulfate esters and glucosides.
Biology: The compound is studied for its role as a fungal toxin and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves its interaction with specific molecular targets and pathways. As a fungal toxin, it disrupts cellular processes by inhibiting key enzymes and interfering with metabolic pathways. The compound’s glucoside and sulfate ester groups play a crucial role in its bioactivity and specificity.
類似化合物との比較
Similar Compounds
Alternariol: The parent compound of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt, lacking the glucoside and sulfate ester groups.
Alternariol Monomethyl Ether: A derivative of alternariol with a methyl ether group.
Alternariol 9-Sulfate: A sulfate ester derivative of alternariol without the glucoside group.
Uniqueness
This compound is unique due to its combined glucoside and sulfate ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioactivity compared to its parent compound and other derivatives.
特性
分子式 |
C20H23NO13S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
azane;[7-hydroxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H20O13S.H3N/c1-7-2-8(30-20-18(25)17(24)16(23)13(6-21)32-20)5-12-14(7)10-3-9(33-34(27,28)29)4-11(22)15(10)19(26)31-12;/h2-5,13,16-18,20-25H,6H2,1H3,(H,27,28,29);1H3/t13-,16-,17+,18-,20-;/m1./s1 |
InChIキー |
XLEYRSQRBJGWAG-SWWIYODWSA-N |
異性体SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O.N |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)







![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
